N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives.
Mechanism of Action
Target of Action
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiazole derivatives are known to have various biological activities, including antimicrobial, antifungal, and antineoplastic effects
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as enzyme inhibitors or activators
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects suggest that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide could potentially influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a thiazole derivative, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Comparison with Similar Compounds
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be compared with other thiazole derivatives, such as:
N-(4-nitrophenyl)thiazol-2-amine: Similar in structure but lacks the phenylacetamide group, which may affect its biological activity.
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXIZYWGGYCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.